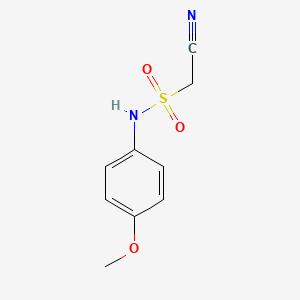
A7 Nicotinic receptor agonist-1
Descripción general
Descripción
®-(-)-5’-Aminospiro[1-azabicyclo-[2.2.2]octane-3,2’ (3’H)-furo[2,3-b]pyridine] is a complex organic compound that features a unique spirocyclic structure. This compound is part of the azabicyclo family, which is known for its diverse biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-(-)-5’-Aminospiro[1-azabicyclo-[2.2.2]octane-3,2’ (3’H)-furo[2,3-b]pyridine] typically involves enantioselective construction of the azabicyclo scaffold. One common method is the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . Another approach involves the desymmetrization process starting from achiral tropinone derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific industrial methods are often proprietary and may vary depending on the manufacturer.
Análisis De Reacciones Químicas
Types of Reactions
®-(-)-5’-Aminospiro[1-azabicyclo-[2.2.2]octane-3,2’ (3’H)-furo[2,3-b]pyridine] can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired reaction and product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
®-(-)-5’-Aminospiro[1-azabicyclo-[2.2.2]octane-3,2’ (3’H)-furo[2,3-b]pyridine] has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including interactions with various enzymes and receptors.
Medicine: It is explored for its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of ®-(-)-5’-Aminospiro[1-azabicyclo-[2.2.2]octane-3,2’ (3’H)-furo[2,3-b]pyridine] involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
1-azabicyclo[2.2.2]octane: Known for its use in medicinal chemistry and drug discovery.
2-azabicyclo[3.2.1]octane: Another nitrogen-containing heterocycle with significant potential in drug discovery.
Spiro[1-azabicyclo[2.2.2]octane-3,2’-oxirane]: Used in various chemical syntheses.
Uniqueness
®-(-)-5’-Aminospiro[1-azabicyclo-[2.2.2]octane-3,2’ (3’H)-furo[2,3-b]pyridine] is unique due to its spirocyclic structure, which imparts specific stereochemical properties and biological activities. This uniqueness makes it a valuable compound in various scientific and industrial applications.
Propiedades
Fórmula molecular |
C13H17N3O |
|---|---|
Peso molecular |
231.29 g/mol |
Nombre IUPAC |
(3R)-spiro[1-azabicyclo[2.2.2]octane-3,2'-3H-furo[2,3-b]pyridine]-5'-amine |
InChI |
InChI=1S/C13H17N3O/c14-11-5-9-6-13(17-12(9)15-7-11)8-16-3-1-10(13)2-4-16/h5,7,10H,1-4,6,8,14H2/t13-/m0/s1 |
Clave InChI |
SWFYVZKNABTMPR-ZDUSSCGKSA-N |
SMILES isomérico |
C1CN2CCC1[C@@]3(C2)CC4=C(O3)N=CC(=C4)N |
SMILES canónico |
C1CN2CCC1C3(C2)CC4=C(O3)N=CC(=C4)N |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[3-(Morpholin-4-yl)butyl]-1H-indazol-3-amine](/img/structure/B8346922.png)

![2-(6-Difluoromethyl-naphthalen-2-yl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B8346935.png)




![1-[4-(2-Methyl-[1,3]dioxolan-2-yl)-butyl]-1H-pyrazol-4-ylamine](/img/structure/B8346980.png)



